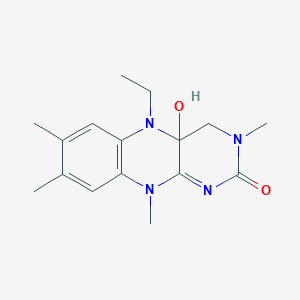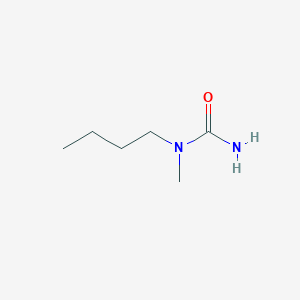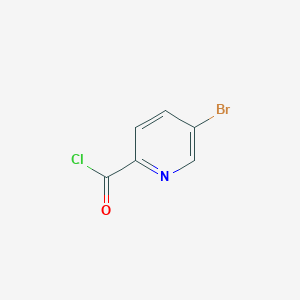
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound belonging to the pyrazolone class. This compound is characterized by its unique structure, which includes a trifluoroacetyl group, a phenyl ring, and a methyl group attached to a pyrazolone core. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via acylation using trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions.
Substitution Reactions: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions, often using phenylhydrazine and methyl iodide as reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl ring and pyrazolone core can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Its trifluoroacetyl group enhances its metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including as a precursor for more complex industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances its binding affinity and selectivity. The compound can inhibit or activate enzymes by forming stable complexes, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-phenyl-1H-pyrazol-3(2H)-one: Lacks the trifluoroacetyl group, resulting in different reactivity and biological activity.
5-Methyl-2-phenyl-4-acetyl-1H-pyrazol-3(2H)-one: Contains an acetyl group instead of a trifluoroacetyl group, affecting its stability and pharmacokinetics.
2-Phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one: Lacks the methyl group, leading to variations in its chemical properties and applications.
Uniqueness
The presence of the trifluoroacetyl group in 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1691-93-6 |
|---|---|
Fórmula molecular |
C12H9F3N2O2 |
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-9(10(18)12(13,14)15)11(19)17(16-7)8-5-3-2-4-6-8/h2-6,16H,1H3 |
Clave InChI |
XJJDGTPFEFAAMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


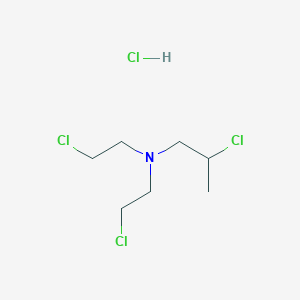
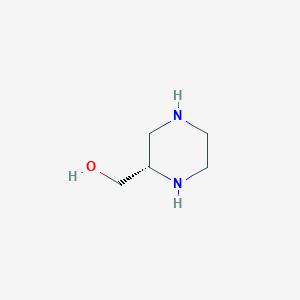

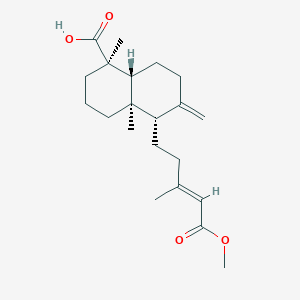
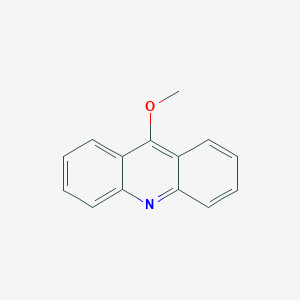
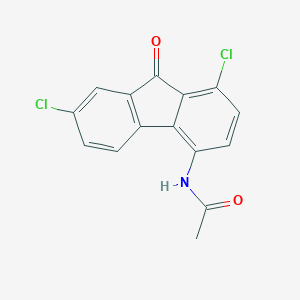
![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)
